molecular formula C8H7BrF2O2 B13064996 2-Bromo-4-(difluoromethoxy)-1-methoxybenzene

2-Bromo-4-(difluoromethoxy)-1-methoxybenzene

Cat. No.: B13064996
M. Wt: 253.04 g/mol
InChI Key: YUOCJENERJEUMQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)-1-methoxybenzene is an organic compound with the molecular formula C8H8BrF2O2. It is a derivative of benzene, featuring bromine, difluoromethoxy, and methoxy substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 4-(difluoromethoxy)-1-methoxybenzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethoxy)-1-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-(difluoromethoxy)-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(difluoromethoxy)-1-methoxybenzene is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and various applications.

Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

2-bromo-4-(difluoromethoxy)-1-methoxybenzene

InChI

InChI=1S/C8H7BrF2O2/c1-12-7-3-2-5(4-6(7)9)13-8(10)11/h2-4,8H,1H3

InChI Key

YUOCJENERJEUMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)F)Br

Origin of Product

United States

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